2-Benzothiazol-2-yl-4-chloro-5-[4-(2-fluoro-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a benzothiazole moiety, a chlorinated pyridazine ring, and a fluorinated piperazine group
Preparation Methods
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE can be achieved through various synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This method involves the condensation of benzothiazole aldehydes with active methylene compounds.
Biginelli reaction: A multicomponent reaction that combines urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further modified to obtain the desired compound.
Industrial production methods often involve one-pot multicomponent reactions and microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated pyridazine ring can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antipsychotic, antimicrobial, and antiviral agent due to its structural similarity to known bioactive molecules.
Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. For example, it may act as a dopamine and serotonin antagonist, similar to other piperazine derivatives, by binding to the respective receptors and inhibiting their activity . The compound’s benzothiazole moiety may also contribute to its biological activity by interacting with various enzymes and proteins .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE include:
1,3-Benzothiazole: A simpler structure that serves as a building block for more complex derivatives.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties and used in the development of drugs like riluzole and pramipexole.
2-Aminobenzothiazole: A versatile intermediate in the synthesis of various bioactive compounds.
The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its combination of a benzothiazole moiety with a chlorinated pyridazine ring and a fluorinated piperazine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17ClFN5OS |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one |
InChI |
InChI=1S/C21H17ClFN5OS/c22-19-17(27-11-9-26(10-12-27)16-7-3-1-5-14(16)23)13-24-28(20(19)29)21-25-15-6-2-4-8-18(15)30-21/h1-8,13H,9-12H2 |
InChI Key |
MRFQRLWJVYKTHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C(C(=O)N(N=C3)C4=NC5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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